molecular formula C10H12N2O2 B2654631 (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol CAS No. 56493-85-7

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol

Cat. No. B2654631
CAS RN: 56493-85-7
M. Wt: 192.218
InChI Key: CFFSRARAJZRPKG-UHFFFAOYSA-N
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Description

“(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol” is a chemical compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O2/c13-7-9-6-11-10(12-14-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.28±0.1 g/cm3 and a predicted boiling point of 322.9±34.0 °C . Its melting point is reported to be between 153-155 °C .

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound is not specified in the available data .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current data .

properties

IUPAC Name

(3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-7-9-6-11-10(12-14-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFSRARAJZRPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ONC(=N1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol

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